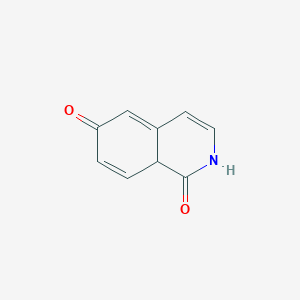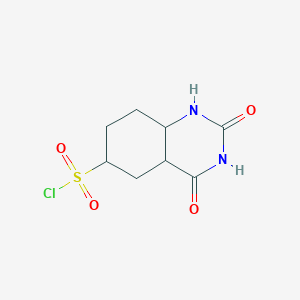
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride is a complex organic compound with a molecular formula of C14H16N2O5S It is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the quinazoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions usually involve the use of strong acids or bases, and the process may require specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the quinazoline core or the sulfonyl chloride group, leading to the formation of new compounds.
Substitution: The sulfonyl chloride group is particularly reactive and can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce sulfonamide derivatives.
Applications De Recherche Scientifique
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, as it can modify the function of enzymes and other proteins involved in critical cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-3-yl benzenesulfonate
- 4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines
Uniqueness
Compared to similar compounds, 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C8H11ClN2O4S |
|---|---|
Poids moléculaire |
266.70 g/mol |
Nom IUPAC |
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
Clé InChI |
YIACWSBHEKVBCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1S(=O)(=O)Cl)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


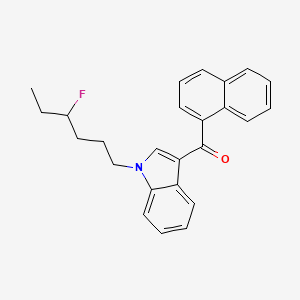
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
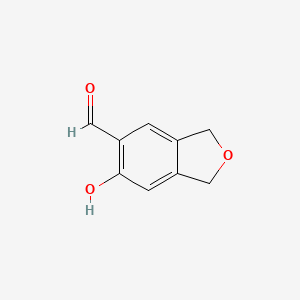
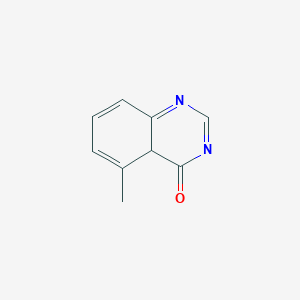
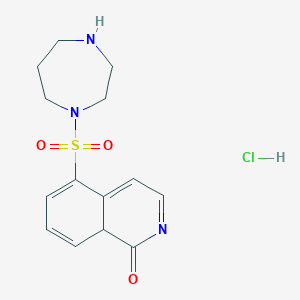
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
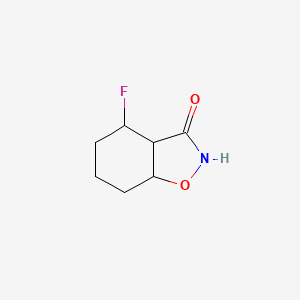
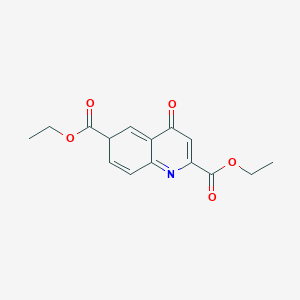

![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
